molecular formula C16H25N3O2 B6798773 (1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide

(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No.: B6798773
M. Wt: 291.39 g/mol
InChI Key: QHIQBZHXMDWCEU-FTLRAWMYSA-N
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Description

(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a pyrazole moiety, and a cyclopentyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the pyrazole moiety: This step involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Attachment of the cyclopentyl group: This can be done through alkylation reactions using appropriate alkyl halides and bases.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide: can be compared with other cyclopropane or pyrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1R,2R)-N-[(1-hydroxy-2,2-dimethylcyclopentyl)methyl]-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2)5-4-6-16(15,21)10-17-14(20)13-7-12(13)11-8-18-19(3)9-11/h8-9,12-13,21H,4-7,10H2,1-3H3,(H,17,20)/t12-,13+,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIQBZHXMDWCEU-FTLRAWMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(CNC(=O)C2CC2C3=CN(N=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC1(CNC(=O)[C@@H]2C[C@H]2C3=CN(N=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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